1-(2-Bromoethoxy)-3-nitrobenzene
CAS No.: 13831-59-9
Cat. No.: VC20954114
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13831-59-9 |
---|---|
Molecular Formula | C8H8BrNO3 |
Molecular Weight | 246.06 g/mol |
IUPAC Name | 1-(2-bromoethoxy)-3-nitrobenzene |
Standard InChI | InChI=1S/C8H8BrNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 |
Standard InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC(=C1)OCCBr)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Basic Information and Identifiers
1-(2-Bromoethoxy)-3-nitrobenzene is characterized by a benzene ring with a nitro group at position 3 and a 2-bromoethoxy substituent at position 1. The table below summarizes its key identifiers and basic properties:
Parameter | Value |
---|---|
CAS Number | 13831-59-9 |
Molecular Formula | C₈H₈BrNO₃ |
Molecular Weight | 246.06 g/mol |
IUPAC Name | 1-(2-bromoethoxy)-3-nitrobenzene |
InChI Key | QBUSKXLDUNPEMZ-UHFFFAOYSA-N |
SMILES | [O-]N+C1=CC=CC(OCCBr)=C1 |
European Community (EC) Number | 969-392-7 |
DSSTox Substance ID | DTXSID10296694 |
PubChem CID | 269626 |
The compound features a nitro group (-NO₂) that imparts strong electron-withdrawing properties, while the bromoethoxy group (-OCH₂CH₂Br) serves as a potential site for nucleophilic substitution reactions, making it a versatile building block in organic synthesis . |
Physical Characteristics
The physical properties of 1-(2-Bromoethoxy)-3-nitrobenzene are critical for handling, storage, and applications. The compound appears as a yellow-green to brown low-melting solid with the following physical parameters:
Spectroscopic Data and Structural Characterization
Spectroscopic Analysis
While specific spectroscopic data for 1-(2-Bromoethoxy)-3-nitrobenzene is limited in the available sources, analogous compounds provide insight into its expected spectral characteristics. For example, related nitrobenzene derivatives typically show characteristic peaks in different spectroscopic techniques that can be extrapolated to understand the spectral properties of this compound.
In proton NMR (¹H NMR) spectroscopy, compounds with similar structural features typically display the following patterns:
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Aromatic protons in the region of δ 7.4-8.2 ppm
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Methylene protons of the bromoethoxy group appearing as two sets of triplets around δ 3.6-4.5 ppm
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The integration ratio reflecting the 8 hydrogen atoms in the molecule
The infrared spectrum would be expected to show characteristic bands for: -
N-O stretching vibrations of the nitro group around 1530-1350 cm⁻¹
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C-O-C stretching of the ether linkage around 1250-1050 cm⁻¹
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Aromatic C-H stretching around 3100-3000 cm⁻¹
These spectroscopic characteristics serve as important fingerprints for identifying and confirming the structure of 1-(2-Bromoethoxy)-3-nitrobenzene.
Synthesis and Chemical Reactions
Synthesis Methods
The synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with 1,2-dibromoethane under basic conditions. A common synthetic route involves the following approach:
3-Nitrophenol + 1,2-Dibromoethane → 1-(2-Bromoethoxy)-3-nitrobenzene + HBr
This Williamson ether synthesis is typically conducted using a suitable base such as K₂CO₃ in an appropriate solvent like acetonitrile or acetone. The reaction conditions often involve heating the mixture at temperatures around 80°C for several hours to achieve optimal yields .
A study by Pájaro et al. demonstrated an efficient K₂CO₃-promoted synthesis of 1-bromo-2-aryloxyethane derivatives, which is applicable to the preparation of 1-(2-Bromoethoxy)-3-nitrobenzene. Their methodology employed anhydrous K₂CO₃ and acetonitrile as the solvent, achieving excellent yields (71%-94%) for similar compounds with minimal formation of secondary products .
Chemical Reactivity
The presence of both a bromoethoxy group and a nitro group confers specific reactivity patterns to 1-(2-Bromoethoxy)-3-nitrobenzene:
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Nucleophilic Substitution: The bromoethyl moiety can undergo SN2 reactions with various nucleophiles (amines, thiols, alkoxides), making it useful for further functionalization.
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Reduction: The nitro group can be reduced to an amino group using various reducing agents, enabling the synthesis of amino derivatives.
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Cross-coupling Reactions: The bromine-containing moiety can participate in metal-catalyzed cross-coupling reactions.
These reaction pathways make 1-(2-Bromoethoxy)-3-nitrobenzene a valuable intermediate in the synthesis of more complex molecules for pharmaceutical, agrochemical, and material science applications .
Applications and Research Significance
Synthetic Applications
1-(2-Bromoethoxy)-3-nitrobenzene serves as an important building block in organic synthesis due to its bifunctional nature. Its primary applications include:
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Pharmaceutical Intermediate: The compound is utilized in the synthesis of various pharmaceutical agents, particularly those requiring the incorporation of a functionalized aromatic system.
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Building Block for Agrochemicals: The reactive bromoethoxy group makes it suitable for creating derivatives with potential agricultural applications.
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Material Science: It can be incorporated into the synthesis of specialty polymers and materials with specific electronic properties.
Research Findings
Research involving 1-(2-Bromoethoxy)-3-nitrobenzene and related compounds has demonstrated several important findings:
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Nucleophilic Substitution Efficiency: Studies have shown that the bromoethoxy group undergoes nucleophilic substitution with good efficiency, making it valuable for introducing various functional groups.
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Biological Activity: Some derivatives of this compound class have demonstrated potential biological activities, particularly in the context of antimicrobial properties. A study by Pájaro et al. found that certain 1-bromo-2-aryloxyethane derivatives exhibited significant larvicidal activity against Aedes aegypti mosquitoes, suggesting potential applications in vector control .
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Synthetic Methodology: Research has focused on developing more efficient and environmentally friendly methods for synthesizing this class of compounds, with K₂CO₃-promoted reactions showing particular promise in terms of yield and selectivity .
Comparative Analysis with Related Compounds
Structural Analogs
1-(2-Bromoethoxy)-3-nitrobenzene belongs to a family of substituted bromoethoxy benzenes. Comparing it with structurally related compounds provides insight into the effects of substituent patterns on physical properties and reactivity:
Reactivity Differences
The position of substituents on the benzene ring significantly influences the reactivity of these compounds:
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Nitro Group Position: The meta-position of the nitro group in 1-(2-Bromoethoxy)-3-nitrobenzene creates a different electronic distribution compared to para-substituted analogs, affecting the reactivity of both the aromatic ring and the bromoethoxy group.
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Steric Effects: The relative positioning of substituents can create steric hindrance that impacts reaction rates and selectivity.
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Electronic Effects: The electron-withdrawing nature of the nitro group influences the reactivity of the bromoethoxy group, typically enhancing its susceptibility to nucleophilic attack compared to non-nitrated analogs . Understanding these structure-reactivity relationships is crucial for selecting the appropriate building block for specific synthetic applications.
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